1-(chloromethyl)bicyclo[1.1.1]pentane 1-(chloromethyl)bicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 157523-63-2
VCID: VC11596695
InChI:
SMILES:
Molecular Formula: C6H9Cl
Molecular Weight: 116.6

1-(chloromethyl)bicyclo[1.1.1]pentane

CAS No.: 157523-63-2

Cat. No.: VC11596695

Molecular Formula: C6H9Cl

Molecular Weight: 116.6

Purity: 95

* For research use only. Not for human or veterinary use.

1-(chloromethyl)bicyclo[1.1.1]pentane - 157523-63-2

Specification

CAS No. 157523-63-2
Molecular Formula C6H9Cl
Molecular Weight 116.6

Introduction

Structural and Molecular Characteristics

Three-Dimensional Architecture

The bicyclo[1.1.1]pentane core consists of three fused cyclopropane rings arranged in a rigid, highly strained configuration. The chloromethyl substituent at position 1 introduces polarity and reactivity, making the compound a valuable intermediate for further functionalization. The strain energy of the bicyclo[1.1.1]pentane system (~70 kcal/mol) contributes to its unique chemical behavior .

Table 1: Molecular Properties of 1-(Chloromethyl)bicyclo[1.1.1]pentane

PropertyValue
Molecular FormulaC₆H₉Cl
Molecular Weight116.59 g/mol
IUPAC Name1-(chloromethyl)bicyclo[1.1.1]pentane
SMILESC1C2CC1(C2)CCl
InChIKeyQOHOEFFTETZUGD-UHFFFAOYSA-N

The canonical SMILES string (C1C2CC1(C2)CCl) reflects the bridgehead chloromethyl group and the fused cyclopropane rings. X-ray crystallography and computational studies confirm the distorted tetrahedral geometry at the bridgehead carbon, which influences its reactivity .

Synthesis and Manufacturing

Stepwise Synthesis from 1,1-Dichloromethyl Precursors

A widely reported method involves reacting 1,1-dichloromethyl bicyclo[1.1.1]pentane with methyl lithium in dry methyl tert-butyl ether at -20°C to -15°C, yielding 85% of the target compound after chlorination with CH₂Cl₂. Key steps include:

  • Lithiation: Methyl lithium abstracts a chloride, forming a lithium intermediate.

  • Quenching: Controlled addition of CH₂Cl₂ at room temperature over 48 hours ensures selective chlorination.

  • Purification: Washing with aqueous NaHCO₃ and drying over MgSO₄ yields >95% purity.

Photochemical and Radical-Based Routes

Patent WO2017157932A1 discloses a one-step photochemical synthesis using [1.1.1]propellane and chlorine-containing reagents under UV irradiation. This method avoids cryogenic conditions and achieves 70–80% yields in flow systems, enabling scalable production . A continuous flow process described by RSC further optimizes this approach, generating 8.5 mmol/h of derivatizable intermediates .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Temperature (°C)Key Advantage
Stepwise Lithiation85-20 to 25High purity
Photochemical 70–8025Scalability, no cryogenics

Applications in Medicinal Chemistry

Bioisosteric Replacement in IDO1 Inhibitors

Replacing a phenyl ring with the bicyclo[1.1.1]pentane motif in indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors mitigates amide hydrolysis, a major metabolic pathway. Compound 2 (PMC7429971) exhibits a 10-fold improvement in metabolic stability over its phenyl-containing analog, with an IC₅₀ of 1.2 nM in cellular assays . The rigid core reduces conformational flexibility, enhancing target binding and reducing off-target interactions .

Pharmacokinetic Optimization

The bicyclo[1.1.1]pentane scaffold improves oral bioavailability by lowering clearance rates. In rat studies, compound 2 showed a half-life of 66 hours and a predicted human dose of <10 mg/day, making it a candidate for once-daily dosing .

Chemical Reactivity and Derivitization

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form derivatives like 1-(aminomethyl)bicyclo[1.1.1]pentane. Kinetic studies reveal a reaction rate 3× faster than analogous linear chlorides due to steric strain .

Radical Reactions

Under radical initiators (e.g., AIBN), the bridgehead C-Cl bond cleaves to generate bicyclo[1.1.1]pentyl radicals, which couple with alkenes or aryl halides. This pathway enables the synthesis of polysubstituted derivatives for materials science applications .

Recent Research Findings

Metabolic Stability Enhancement

Comparative studies of IDO1 inhibitors demonstrate that the bicyclo[1.1.1]pentane motif reduces CYP450-mediated oxidation by 50%, addressing a key limitation of earlier candidates .

Flow Chemistry Advancements

Continuous flow systems now produce gram-scale quantities of 1-(chloromethyl)bicyclo[1.1.1]pentane derivatives, enabling high-throughput screening of drug candidates .

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